![molecular formula C8H15F2NO B13468652 [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol CAS No. 1889878-28-7](/img/structure/B13468652.png)
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol: is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexyl ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.
Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Fluorine Chemistry: Its fluorinated structure makes it valuable in studies related to fluorine chemistry and its effects on molecular properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Applications in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
作用机制
The mechanism of action of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, enhancing its effectiveness.
相似化合物的比较
[1-(Aminomethyl)-4-fluorocyclohexyl]methanol: Similar structure but with only one fluorine atom.
[1-(Aminomethyl)-4,4-dichlorocyclohexyl]methanol: Similar structure with chlorine atoms instead of fluorine.
[1-(Aminomethyl)-4,4-dibromocyclohexyl]methanol: Similar structure with bromine atoms instead of fluorine.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms significantly alters the compound’s chemical properties, such as its reactivity and stability.
Biological Activity: The specific arrangement of functional groups can lead to unique biological activities, making it distinct from its analogs.
属性
CAS 编号 |
1889878-28-7 |
|---|---|
分子式 |
C8H15F2NO |
分子量 |
179.21 g/mol |
IUPAC 名称 |
[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 |
InChI 键 |
XDRYLDOVNRZEFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1(CN)CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
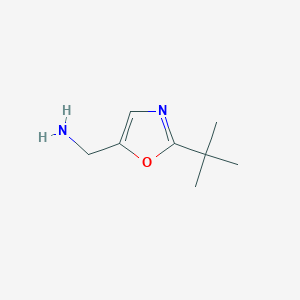
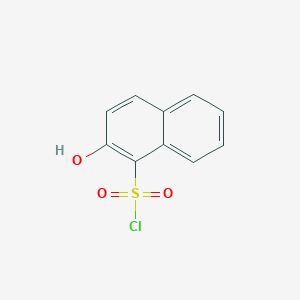
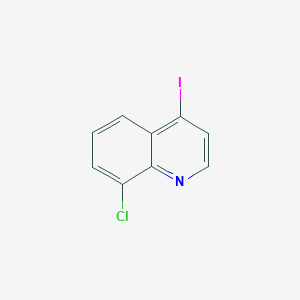
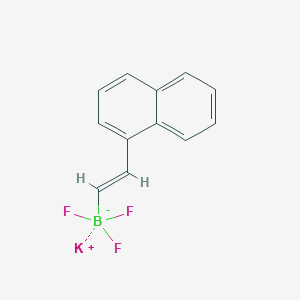
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
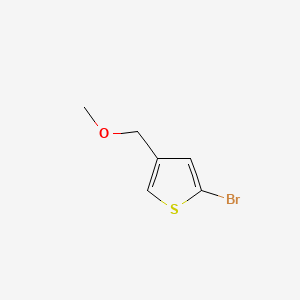
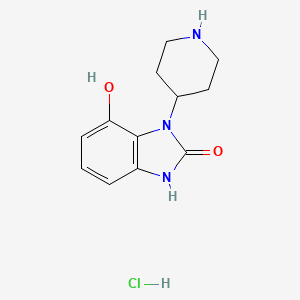
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
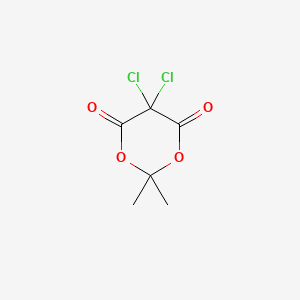
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
